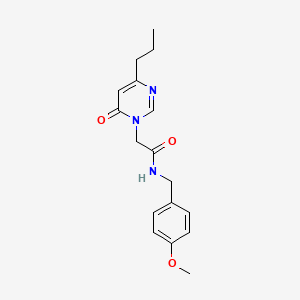

![molecular formula C17H13F3N2O3 B2993788 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034253-18-2](/img/structure/B2993788.png)

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea” is a complex organic molecule. It contains a bifuran unit, a trifluoromethylphenyl group, and a urea linkage .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, it might involve the reaction of an appropriate bifuran derivative with a trifluoromethylphenyl isocyanate . Trifluoromethylation is a common strategy in organic synthesis .Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the presence of the bifuran and phenyl rings. The trifluoromethyl group could add electron-withdrawing character .Chemical Reactions Analysis

The compound might undergo various reactions typical for ureas, furans, and trifluoromethylated aromatics .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group could influence its polarity, acidity, and reactivity .Scientific Research Applications

Urea Biosensors

Urea biosensors are critical for detecting and quantifying urea concentration due to its significance as an end product of nitrogen metabolism in the human body and its presence in various industries such as fishery, dairy, and agriculture. Urea biosensors utilize enzyme urease as a bioreceptor element, and recent advances have employed nanoparticles, conducting polymers, and carbon materials to enhance enzyme immobilization and sensing parameters (Botewad et al., 2021).

Urease Inhibitors in Medicine

Research on urease inhibitors focuses on combating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Various chemical classes, including hydroxamic acids and phosphoramidates, have been studied for their urease inhibiting potential, with acetohydroxamic acid being clinically used despite its side effects (Kosikowska & Berlicki, 2011).

Environmental and Agricultural Applications

Urea's role in environmental and agricultural sciences is multifaceted, including its use as a nitrogen source in fertilizers and the study of its environmental impact. Innovative research has explored the potential of urea as a hydrogen carrier for fuel cells, highlighting its advantages in terms of stability, non-toxicity, and ease of storage and transport (Rollinson et al., 2011). Additionally, the metabolism and regulation of urea by rumen bacterial urease in ruminants have been reviewed, underlining urea's importance in microbial growth and its economical replacement for feed proteins (Jin et al., 2018).

Biochemical Research

In biochemical research, urea serves as an important functional group in drug design due to its unique hydrogen-binding capabilities. It has been incorporated into small molecules displaying a broad range of bioactivities, influencing the modulation of selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules (Jagtap et al., 2017).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3/c18-17(19,20)12-4-1-2-5-13(12)22-16(23)21-10-11-7-8-15(25-11)14-6-3-9-24-14/h1-9H,10H2,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFACIMRIMQYMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

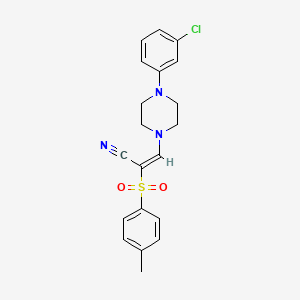

![3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2993705.png)

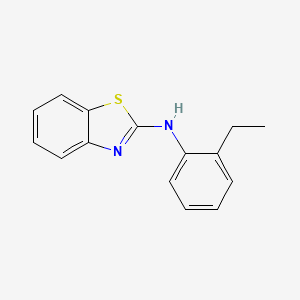

![N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2993707.png)

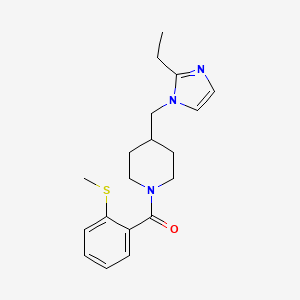

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2993708.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2993710.png)

![N-(2,5-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2993714.png)

![(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2993715.png)

![6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine](/img/structure/B2993716.png)

![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2993717.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/no-structure.png)

![2,5-Dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2993728.png)